molecular formula C20H31N7O2 B11035641 N-[(3S,4R)-1-[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]-4-(3-methyl-1H-1,2,4-triazol-5-YL)tetrahydro-1H-pyrrol-3-YL]tetrahydro-2H-pyran-4-carboxamide

N-[(3S,4R)-1-[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]-4-(3-methyl-1H-1,2,4-triazol-5-YL)tetrahydro-1H-pyrrol-3-YL]tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11035641
M. Wt: 401.5 g/mol
InChI Key: MNCKYYZGNWBEME-QZTJIDSGSA-N
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Description

N-[(3S,4R)-1-[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]-4-(3-methyl-1H-1,2,4-triazol-5-YL)tetrahydro-1H-pyrrol-3-YL]tetrahydro-2H-pyran-4-carboxamide is a complex organic compound with potential applications in various scientific fields. Its structure includes multiple heterocyclic rings, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-1-[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]-4-(3-methyl-1H-1,2,4-triazol-5-YL)tetrahydro-1H-pyrrol-3-YL]tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. Key steps may include:

    Formation of the Pyrazole Ring: Starting with the appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

    Triazole Ring Synthesis:

    Pyrrolidine Ring Construction: This step involves the formation of the pyrrolidine ring through cyclization of suitable intermediates.

    Final Coupling: The final step involves coupling the synthesized heterocyclic rings with the tetrahydro-2H-pyran-4-carboxamide moiety under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, including:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions need to be optimized for large-scale production.

    Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are essential for obtaining high-purity products.

    Safety and Environmental Considerations: Industrial synthesis must adhere to safety regulations and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R)-1-[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]-4-(3-methyl-1H-1,2,4-triazol-5-YL)tetrahydro-1H-pyrrol-3-YL]tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[(3S,4R)-1-[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]-4-(3-methyl-1H-1,2,4-triazol-5-YL)tetrahydro-1H-pyrrol-3-YL]tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

Mechanism of Action

The mechanism of action of N-[(3S,4R)-1-[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]-4-(3-methyl-1H-1,2,4-triazol-5-YL)tetrahydro-1H-pyrrol-3-YL]tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.

    Pathways Involved: The compound could influence pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3S,4R)-1-[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]-4-(3-methyl-1H-1,2,4-triazol-5-YL)tetrahydro-1H-pyrrol-3-YL]tetrahydro-2H-pyran-4-carboxamide shares structural similarities with other heterocyclic compounds, such as:
    • 1-Ethyl-5-methyl-1H-pyrazole derivatives
    • 3-Methyl-1H-1,2,4-triazole derivatives
    • Tetrahydro-1H-pyrrol-3-YL compounds

Uniqueness

  • Structural Complexity : The combination of multiple heterocyclic rings in a single molecule is unique.
  • Potential Biological Activity : Its specific arrangement of functional groups may confer unique biological activities not seen in similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H31N7O2

Molecular Weight

401.5 g/mol

IUPAC Name

N-[(3S,4R)-1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-yl]oxane-4-carboxamide

InChI

InChI=1S/C20H31N7O2/c1-4-27-13(2)16(9-21-27)10-26-11-17(19-22-14(3)24-25-19)18(12-26)23-20(28)15-5-7-29-8-6-15/h9,15,17-18H,4-8,10-12H2,1-3H3,(H,23,28)(H,22,24,25)/t17-,18-/m1/s1

InChI Key

MNCKYYZGNWBEME-QZTJIDSGSA-N

Isomeric SMILES

CCN1C(=C(C=N1)CN2C[C@H]([C@@H](C2)NC(=O)C3CCOCC3)C4=NNC(=N4)C)C

Canonical SMILES

CCN1C(=C(C=N1)CN2CC(C(C2)NC(=O)C3CCOCC3)C4=NNC(=N4)C)C

Origin of Product

United States

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